

Application Notes and Protocols for Genotyping Hemoglobin Nouakchott

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Compound of Interest

Compound Name: hemoglobin Nouakchott

Cat. No.: B1167432

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Introduction

Hemoglobin Nouakchott is a rare, silent alpha-globin chain variant resulting from a single nucleotide polymorphism in the HBA1 gene. The mutation is a C to T transition at codon 114 (Pro → Leu), specifically designated as HBA1:c.344C>T. Accurate and efficient genotyping of this variant is crucial for genetic counseling, clinical diagnosis, and for understanding its potential interactions with other hemoglobinopathies. These application notes provide detailed protocols for the development of specific primers for the genotyping of **Hemoglobin Nouakchott** using Allele-Specific Polymerase Chain Reaction (AS-PCR) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP).

Disclaimer: The following protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory.

Data Presentation

The following tables summarize the key quantitative data for the genotyping protocols.

Table 1: Primer Sequences for Allele-Specific PCR (AS-PCR)

Primer Name	Sequence (5' to 3')	Allele Specificity	Product Size (bp)
HbN-F-Common	GCA AGA AGG TGG CCG ACG C	Common Forward	200
HbN-R-Wild	GCA CTG GGG CTC GGC GGG G	Wild-type (C allele)	200
HbN-R-Mutant	GCA CTG GGG CTC GGC GGG A	Mutant (T allele)	200

Note: The bolded nucleotide at the 3' end of the reverse primers is the allele-specific base.

Table 2: Reagents for a Single 25 μ L PCR Reaction

Component	Concentration	Volume (μ L)
2x PCR Master Mix	1x	12.5
Forward Primer (10 μ M)	0.4 μ M	1.0
Reverse Primer (10 μ M)	0.4 μ M	1.0
Genomic DNA (20 ng/ μ L)	40 ng	2.0
Nuclease-free water	-	8.5
Total Volume	25.0	

Table 3: PCR Cycling Conditions

Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 minutes	1
Denaturation	95	30 seconds	35
Annealing	65	30 seconds	35
Extension	72	30 seconds	35
Final Extension	72	5 minutes	1
Hold	4	∞	1

Experimental Protocols

Protocol 1: Genotyping by Allele-Specific PCR (AS-PCR)

This method utilizes primers that are specific to either the wild-type or the mutant allele, allowing for their differential amplification.

1. DNA Extraction:

- Extract genomic DNA from whole blood or other appropriate samples using a commercially available DNA extraction kit.
- Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). The A260/A280 ratio should be between 1.8 and 2.0.

2. PCR Amplification:

- Set up two separate PCR reactions for each DNA sample: one with the wild-type specific reverse primer (HbN-R-Wild) and the other with the mutant-specific reverse primer (HbN-R-Mutant). Both reactions will use the common forward primer (HbN-F-Common).
- Prepare the PCR master mix according to Table 2 for the required number of reactions, including positive and negative controls.
- Aliquot the master mix into PCR tubes.

- Add the respective primers and genomic DNA to each tube.
- Perform PCR amplification using the cycling conditions outlined in Table 3.

3. Gel Electrophoresis:

- Prepare a 2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
- Load the PCR products onto the gel along with a DNA ladder.
- Run the gel at 100 volts for 30-45 minutes.
- Visualize the DNA bands under UV light.

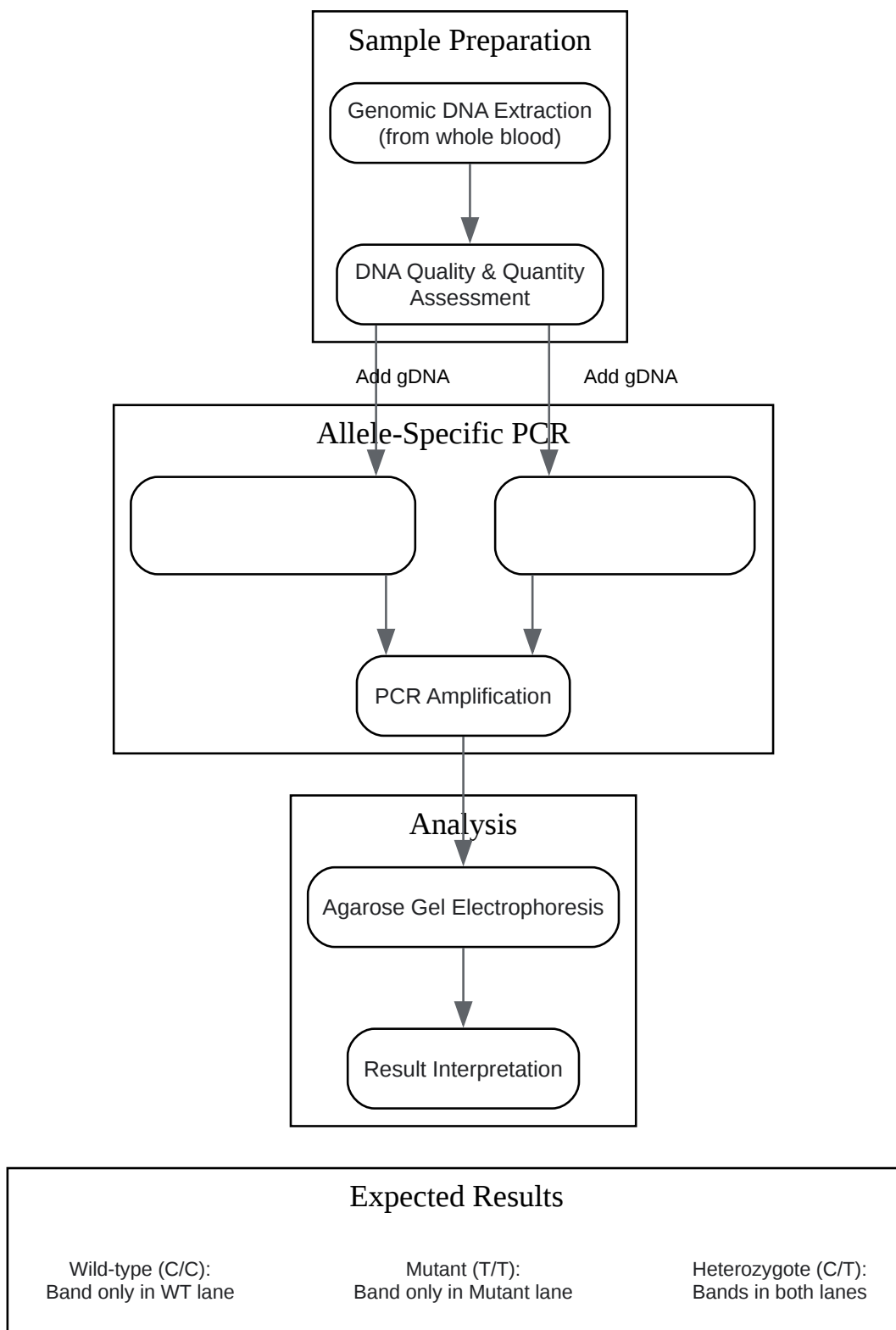
4. Interpretation of Results:

- Wild-type homozygote (C/C): A 200 bp band will be present only in the reaction with the wild-type specific primer.
- Mutant homozygote (T/T): A 200 bp band will be present only in the reaction with the mutant-specific primer.
- Heterozygote (C/T): A 200 bp band will be present in both the wild-type and mutant-specific reactions.

Protocol 2: Genotyping by PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)

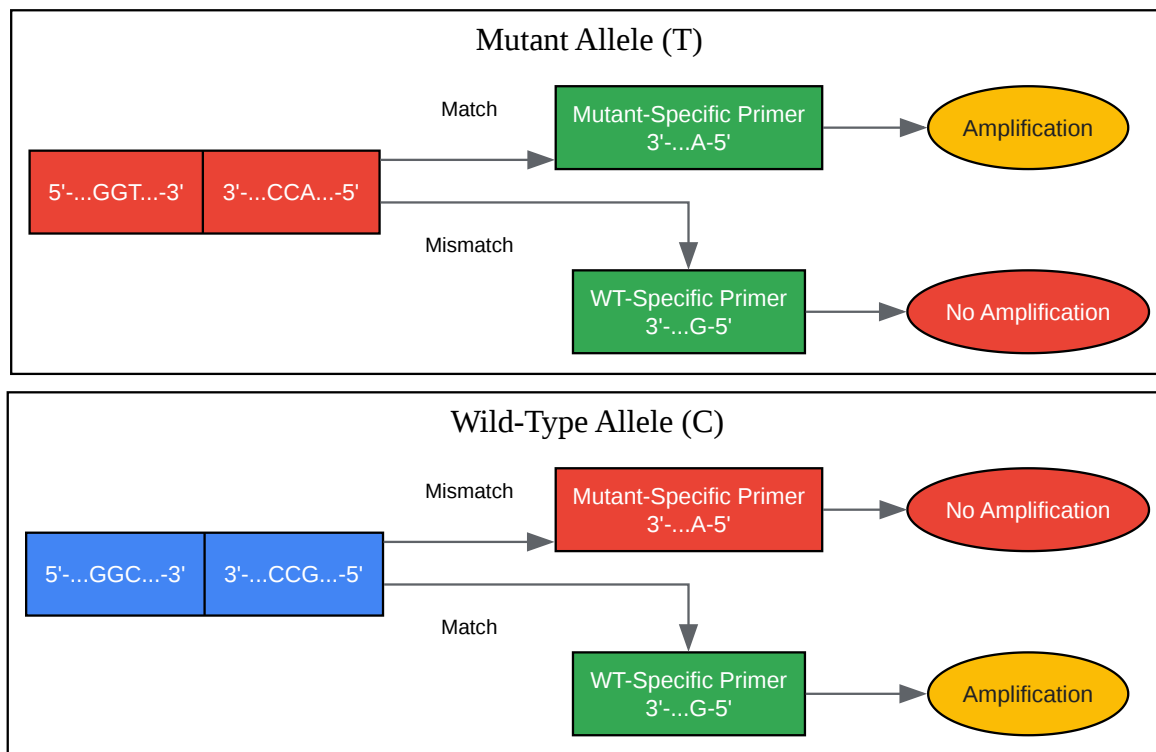
Analysis of the HBA1 gene sequence (RefSeq: NG_000006.1) surrounding the c.344C>T mutation reveals that this specific nucleotide change does not create or abolish a recognition site for any commonly available restriction enzymes. Therefore, a direct PCR-RFLP method is not feasible for genotyping **Hemoglobin Nouakchott**. An alternative, though more complex, approach would be to introduce a mismatch in a PCR primer to create a restriction site in either the wild-type or mutant allele (Amplification-Created Restriction Site - ACRS). However, AS-PCR is a more direct and simpler method for this specific mutation.

Mandatory Visualization



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Caption: Workflow for **Hemoglobin Nouakchott** genotyping using Allele-Specific PCR.



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Caption: Principle of allele discrimination in Allele-Specific PCR.

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